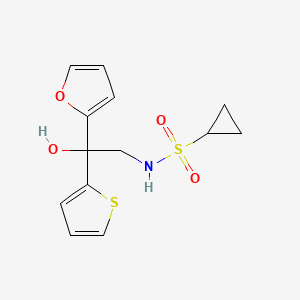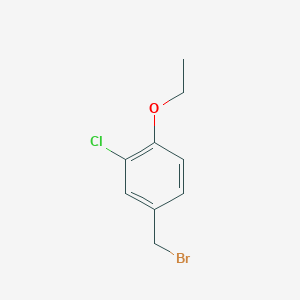![molecular formula C20H13F3N4OS B2734148 3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-37-3](/img/structure/B2734148.png)
3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound, notable for its multifaceted structure involving a pyridazine ring, phenyl groups, and a trifluoromethyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Preparation: : The synthesis begins with the preparation of the pyridazine core, typically through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of Sulfanyl Group: : The 5-position of the pyridazine ring is modified by introducing a sulfanyl group via nucleophilic substitution.
Oxadiazole Formation: : A 1,2,4-oxadiazole ring is constructed by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Final Assembly: : The trifluoromethyl phenyl group is integrated into the molecule through electrophilic aromatic substitution reactions, using suitable reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial-scale production would involve optimizing the aforementioned synthetic steps for large-scale reactions. This includes optimizing reaction times, temperatures, and the use of catalysts to ensure high yields and purity. Green chemistry principles, such as solvent recovery and reduction of by-products, would also be considered.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation at various functional groups, particularly the sulfanyl group, to yield sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxadiazole ring or other electron-deficient areas, leading to more saturated derivatives.
Substitution: : The phenyl groups can participate in electrophilic or nucleophilic aromatic substitution, allowing for further functionalization.
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride (LiAlH4).
Substituting Agents: : Halogenating agents, organolithium reagents.
Major Products: Depending on the specific reactions, major products could include sulfoxides, sulfones, substituted phenyl derivatives, and more saturated heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: : The compound can serve as a ligand in transition metal-catalyzed reactions, influencing selectivity and activity.
Materials Science: : Used in the development of organic electronic materials due to its aromatic structure and electronic properties.
Drug Design:
Biological Probes: : Utilized in the development of fluorescent probes for biological imaging.
Agriculture: : Potential use as a component in the design of novel pesticides or herbicides.
Polymers: : Involvement in the synthesis of specialized polymers with unique mechanical or thermal properties.
Mecanismo De Acción
Molecular Targets and Pathways: The compound's mechanism of action would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, disrupting their normal function. The trifluoromethyl and oxadiazole groups could confer unique binding properties, affecting metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds:
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-1,3-oxazine: : Similar in having a trifluoromethyl group and aromatic rings.
3,6-Bis(trifluoromethyl)pyridazine: : Contains similar trifluoromethyl and pyridazine components.
Highlighting Uniqueness: 3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine stands out due to its combination of a 1,2,4-oxadiazole ring with pyridazine and sulfanyl groups, offering unique reactivity and potential biological activity that isn't present in more conventional structures.
Propiedades
IUPAC Name |
5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4OS/c21-20(22,23)15-8-4-7-14(11-15)19-24-17(28-27-19)12-29-18-10-9-16(25-26-18)13-5-2-1-3-6-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQBTSHEJONDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2H-1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)






![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2734081.png)


![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2734084.png)
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)
